(S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine

Asymmetric Catalysis Hydrosilylation Rhodium

Researchers requiring high enantioselectivity in asymmetric catalysis face inconsistent results when substituting Pybox ligands. (S,S)-iPr-Pybox eliminates this uncertainty through proven, data-backed stereoinduction: - Delivers 89% ee in Rh-catalyzed hydrosilylation, a 13-percentage-point improvement over (R,R)-Ph-pybox (76% ee). - Achieves >80% ee in Sc(III)-catalyzed Diels-Alder reactions, far surpassing tBu-Pybox. - Enables kinetic resolution of allylic acetates with a selectivity factor (s) of up to 103 using Ru(II) catalysts. Secure consistent, high-purity results with immediate availability.

Molecular Formula C17H23N3O2
Molecular Weight 301.4 g/mol
CAS No. 118949-61-4
Cat. No. B038296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine
CAS118949-61-4
Molecular FormulaC17H23N3O2
Molecular Weight301.4 g/mol
Structural Identifiers
SMILESCC(C)C1COC(=N1)C2=NC(=CC=C2)C3=NC(CO3)C(C)C
InChIInChI=1S/C17H23N3O2/c1-10(2)14-8-21-16(19-14)12-6-5-7-13(18-12)17-20-15(9-22-17)11(3)4/h5-7,10-11,14-15H,8-9H2,1-4H3/t14-,15-/m1/s1
InChIKeyCSGQGLBCAHGJDR-HUUCEWRRSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





(S,S)-iPr-Pybox: Chiral Pybox Ligand for Asymmetric Catalysis


(S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine, commonly known as (S,S)-iPr-pybox, is a C2-symmetric chiral tridentate ligand of the pyridine-bis(oxazoline) (Pybox) family [1]. It forms stable complexes with a wide range of transition metals and lanthanides, enabling a diverse array of enantioselective transformations . Its rigid, stereodefined structure is central to its function in asymmetric catalysis, making it a fundamental building block for academic research and industrial process development [2].

Why (S,S)-iPr-Pybox Cannot Be Replaced by Generic Pybox Ligands


Generic substitution among Pybox ligands fails due to the profound influence of the oxazoline ring substituent on enantioselectivity, reaction rate, and even the sense of stereoinduction. The isopropyl group in (S,S)-iPr-Pybox provides a specific steric and electronic environment at the chiral pocket that is not replicated by other Pybox variants (e.g., Ph-pybox, tBu-pybox) or achiral analogs [1]. Comparative studies have shown that changing this substituent can cause dramatic swings in enantiomeric excess (ee), from moderate to excellent, or even reverse product configuration [2]. Therefore, selecting (S,S)-iPr-Pybox is a critical, data-driven decision for achieving a target stereochemical outcome and maximizing process efficiency. The following quantitative evidence establishes where this specific ligand provides a measurable advantage over its closest competitors.

(S,S)-iPr-Pybox Quantitative Differentiation Evidence


Rh-Catalyzed Hydrosilylation: (S,S)-iPr-Pybox vs. Ph-Pybox Enantioselectivity

In the Rh(III)-catalyzed asymmetric hydrosilylation of acetophenone, complexes bearing (S,S)-iPr-Pybox achieved an enantiomeric excess (ee) of up to 89%, producing (S)-1-phenylethanol [1]. In direct comparison, analogous Rh(III) complexes with the (R,R)-Ph-pybox ligand under identical conditions delivered the (R)-alcohol with a significantly lower 76% ee [1]. This 13-percentage-point difference in ee represents a substantial improvement in asymmetric induction, favoring the iPr-substituted ligand.

Asymmetric Catalysis Hydrosilylation Rhodium

Sc-Catalyzed Diels-Alder: (S,S)-iPr-Pybox vs. tBu-Pybox Enantioselectivity

In the Sc(III)-catalyzed asymmetric Diels-Alder (ADA) reaction of alkenoyl-1,3-oxazolidin-2-ones with cyclopentadiene, the choice of Pybox substituent is decisive. The Sc(III)-iPr-Pybox catalyst delivers >80% ee and can achieve up to 88% ee under optimized conditions [1]. In stark contrast, replacing the isopropyl group with a tert-butyl group (tBu-Pybox) results in a much lower enantioselectivity and yield [1]. This demonstrates that the steric bulk of the isopropyl group is uniquely suited for this transformation, while the larger tBu group is detrimental.

Asymmetric Catalysis Diels-Alder Scandium

Cu-Catalyzed Propargylamine Synthesis: (S,S)-iPr-Pybox vs. Ph-Pybox

In the Cu(I)-catalyzed enantioselective synthesis of propargylamines, dinuclear complexes of the type [Cu2(R-pybox)2][X]2 were evaluated. The complex containing the (R,R)-Ph-pybox ligand proved to be the most efficient, delivering the product with up to 89% ee [1]. While (S,S)-iPr-Pybox-derived catalysts were also active, they did not reach this level of enantioselectivity. This evidence highlights that (S,S)-iPr-Pybox is not universally superior; for this specific transformation, the (R,R)-Ph-pybox analog is the preferred choice. This underscores the necessity of ligand selection based on the target reaction rather than assuming generic interchangeability.

Asymmetric Catalysis Copper Propargylamines

Ru-Catalyzed Allylic Etherification: Kinetic Resolution with (S,S)-iPr-Pybox

A ruthenium catalyst generated from [RuCl2(p-cymene)]2 and (S,S)-iPr-Pybox was shown to be highly effective for the kinetic resolution of racemic, branched monosubstituted allylic acetates via regioselective allylic etherification [1]. The process yielded both the product and recovered starting material in enantiomerically enriched form with a selectivity factor (s) of up to 103 [1]. This high s value is a direct measure of the catalyst's ability to discriminate between enantiomers, demonstrating the ligand's powerful and specific steric influence in Ru-catalyzed allylic substitution. While other Pybox ligands might be active, this study specifically validates the (S,S)-iPr-Pybox/Ru combination as a high-performance system for this challenging transformation.

Asymmetric Catalysis Kinetic Resolution Ruthenium

Evidence-Backed Application Scenarios for (S,S)-iPr-Pybox


Rh-Catalyzed Ketone Hydrosilylation for Chiral Alcohols

When developing a process to synthesize chiral secondary alcohols like (S)-1-phenylethanol via Rh-catalyzed hydrosilylation, (S,S)-iPr-Pybox is the ligand of choice. Direct comparative data confirm it delivers 89% ee, which is a 13-percentage-point improvement over the (R,R)-Ph-pybox analog (76% ee) under identical conditions [1]. This higher selectivity translates to fewer purification steps and higher yields of the target enantiomer, directly impacting process economics and product quality in pharmaceutical manufacturing.

Sc-Catalyzed Diels-Alder for Complex Scaffolds

For research groups or CDMOs using Sc(III)-catalyzed asymmetric Diels-Alder reactions to build complex chiral scaffolds, (S,S)-iPr-Pybox is not interchangeable with other Pybox ligands. Evidence shows it provides >80% ee, while the closely related tBu-Pybox ligand performs poorly [1]. This makes (S,S)-iPr-Pybox an essential reagent for reliably accessing the desired stereoisomer in high enantiopurity, particularly for the construction of polycyclic cores found in natural products and drug candidates.

Ru-Catalyzed Kinetic Resolution of Allylic Acetates

In synthetic routes requiring the kinetic resolution of racemic allylic acetates, the combination of (S,S)-iPr-Pybox with a Ru(II) precursor is a proven, high-performance catalytic system. This specific catalyst achieves a selectivity factor (s) of up to 103, demonstrating a powerful ability to differentiate between enantiomers [1]. Procuring (S,S)-iPr-Pybox is critical for implementing this specific, highly selective method to obtain enantiopure allylic alcohols or ethers, which are valuable chiral building blocks.

Quote Request

Request a Quote for (S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.